molecular formula C10H7ClFNO B13919958 4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one

4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one

Cat. No.: B13919958
M. Wt: 211.62 g/mol
InChI Key: FFMSTRORNLWORE-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a substituted aniline or a similar aromatic compound.

    Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.

    Cyclization: Formation of the quinoline ring through cyclization reactions, often involving condensation with aldehydes or ketones.

    Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Purification: Techniques like recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating infections or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Known for its antimalarial activity.

    6-Fluoroquinoline: Explored for its antimicrobial properties.

    1-Methylquinoline: Used as a building block in organic synthesis.

Uniqueness

4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one is unique due to the combination of chlorine, fluorine, and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

4-chloro-6-fluoro-1-methylquinolin-2-one

InChI

InChI=1S/C10H7ClFNO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3

InChI Key

FFMSTRORNLWORE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=CC1=O)Cl

Origin of Product

United States

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